[1,1'-Biphenyl]-2-yl(phenyl)sulfane
Description
Research Landscape and Specific Focus on [1,1'-Biphenyl]-2-yl(phenyl)sulfane
The research landscape for diaryl sulfides is extensive, with a wealth of literature on their synthesis and applications. However, specific, in-depth academic studies focusing exclusively on this compound are not prominent in publicly accessible research. The compound is commercially available, which suggests its utility as a synthetic intermediate or a building block in larger, potentially proprietary, applications. bldpharm.com
This compound is an unsymmetrical diaryl sulfide (B99878) featuring a sterically demanding ortho-biphenyl substituent. This substitution pattern is significant for several reasons. The ortho-linkage induces a twisted conformation between the two phenyl rings of the biphenyl (B1667301) group, creating a distinct three-dimensional architecture. researchgate.net This steric hindrance can influence the compound's reactivity and its potential application as a ligand, where it could create a specific chiral pocket around a metal center. While detailed performance studies are scarce, its structural features place it in a class of compounds with high potential for applications in asymmetric catalysis and materials science.
Below is a table of known properties for this compound.
| Property | Value |
| CAS Number | 39950-36-2 |
| Molecular Formula | C₁₈H₁₄S |
| Molecular Weight | 262.37 g/mol |
| Synonyms | 2-(Phenylthio)biphenyl |
Evolution of Research Methodologies for Biphenyl-Phenyl Sulfide Compounds
The synthesis of unsymmetrical diaryl sulfides and biphenyl compounds has undergone significant evolution, moving from classical, often harsh, methods to more sophisticated and milder catalytic protocols.
Historically, the synthesis of diaryl sulfides relied on reactions such as the Ullmann condensation, which typically requires high temperatures and the use of copper powder. nih.govresearchgate.net Similarly, classical methods for biphenyl synthesis included the Wurtz-Fittig reaction, which also presented limitations. nih.gov
The advent of transition-metal catalysis revolutionized the formation of both C–S and C–C bonds. For diaryl sulfides, palladium-, nickel-, and copper-catalyzed cross-coupling reactions between aryl halides and thiols became the dominant strategies. researchgate.net These methods offer greater efficiency and functional group tolerance. For instance, palladium complexes with specialized phosphine (B1218219) ligands have been developed that exhibit high turnover numbers for the coupling of aryl halides with a wide variety of thiols. organic-chemistry.org More recently, odorless sulfur sources like sodium thiosulfate (B1220275) (Na₂S₂O₃) or potassium sulfide (K₂S) have been employed in palladium-catalyzed systems to avoid the use of volatile and malodorous thiols. researchgate.netnih.gov
The synthesis of the biphenyl component has been similarly advanced by reactions like the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl boronic acid with an aryl halide using a palladium catalyst, is particularly widespread due to the stability and low toxicity of the boronic acid reagents. nih.gov
In recent years, a strong push towards more sustainable and economical chemistry has led to the development of metal-free and visible-light-mediated synthetic methods. researchgate.net For diaryl sulfides, protocols using photoredox catalysts or even catalyst-free systems under visible light irradiation have been established for the oxidative coupling of thiols with partners like arylhydrazines. researchgate.netorganic-chemistry.org These modern techniques represent the frontier of organic synthesis, offering mild, efficient, and environmentally benign pathways to complex molecules like this compound. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-phenylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14S/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHGERKWVJUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565441 | |
| Record name | 2-(Phenylsulfanyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39950-36-2 | |
| Record name | 2-(Phenylsulfanyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1 Biphenyl 2 Yl Phenyl Sulfane
Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis, particularly using palladium and copper, has become a cornerstone for the efficient construction of carbon-sulfur bonds. These methods offer significant advantages over classical approaches, including milder reaction conditions and broader functional group tolerance.
Palladium-Catalyzed C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl thioethers. These reactions typically involve the coupling of an aryl halide or triflate with a sulfur-containing nucleophile.
The palladium-catalyzed C-S cross-coupling reaction has been extended to polycondensation for the synthesis of poly(aryl)sulfides. acs.org This approach utilizes a hydrogen sulfide (B99878) (H₂S) surrogate, such as potassium thioacetate (B1230152), to couple with dibromo arenes. acs.org While this method is primarily aimed at polymer synthesis, the underlying principles can be adapted for the synthesis of discrete molecules like [1,1'-Biphenyl]-2-yl(phenyl)sulfane. In a hypothetical adaptation, 2-bromo-1,1'-biphenyl could be coupled with a phenylthiol equivalent generated in situ from a surrogate.
A one-pot synthesis of unsymmetrical diaryl sulfides has been developed using potassium thioacetate with a combination of aryl iodides and aryl bromides in the presence of a palladium catalyst. acs.org This methodology could be applied to the synthesis of this compound by reacting 2-iodo-1,1'-biphenyl with an S-phenyl thioacetate, or by a sequential one-pot reaction involving an appropriate biphenyl (B1667301) precursor.
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Aryl Iodide, Arenesulfinate, Cs₂CO₃, ⁿBu₄NCl | Toluene (B28343), 80°C | High | nih.gov |
| Pd catalyst | S-aryl thioacetate, Aryl bromide | Not specified | Not specified | acs.org |
The choice of ligand is crucial in palladium-catalyzed C-S bond formation. Bisphosphane ligands, which form stable complexes with palladium, have been shown to be highly effective. These ligands are thought to minimize catalyst deactivation by the nucleophilic thiolate. nih.gov Specifically, rigid bidentate ligands with a wide natural bite angle, such as Xantphos, have been found to be critical for the success of the coupling of arenesulfinate salts with aryl bromides or triflates to form diaryl sulfones, a related class of sulfur-containing compounds. researchgate.net
For the synthesis of this compound, a palladium complex bearing a bisphosphane ligand like Xantphos could be employed to couple 2-halo-1,1'-biphenyl with thiophenol or a thiophenol equivalent. The use of biaryl monophosphine ligands has also been shown to form exceptionally effective catalysts for C-S coupling reactions under mild conditions. nih.gov
| Ligand | Reactants | Base | Conditions | Outcome | Reference |
| Xantphos | Aryl Iodide, Arenesulfinate | Cs₂CO₃ | Toluene, 80°C | High yield of diaryl sulfone | nih.gov |
| Biaryl monophosphine | Aryl Halide, Thiol | Soluble bases (e.g., LHMDS) | Room Temperature | Effective catalysis | nih.gov |
Copper-Catalyzed Methodologies
Copper-catalyzed cross-coupling reactions represent an economical and efficient alternative to palladium-based systems for the synthesis of diaryl sulfides.
Recent advancements in copper-catalyzed cross-coupling have enabled the synthesis of unsymmetrical diaryl sulfides under relatively mild conditions. An efficient protocol utilizes copper(I) iodide (CuI) as the catalyst, 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine (Mtpy) as a ligand, and potassium hydroxide (B78521) (KOH) as the base. organic-chemistry.org This system has been successfully applied to the reaction of aryl iodides with diorganyl disulfides, demonstrating broad functional group tolerance. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-iodo-1,1'-biphenyl with diphenyl disulfide.
Another approach reports an operationally simple three-component copper-catalyzed transformation for unsymmetrical disulfides using a sulfur dioxide surrogate, which obviates the need for pre-formed thiols. thieme-connect.com
| Catalyst System | Reactants | Base | Conditions | Yield (%) | Reference |
| CuI / Mtpy | Aryl Iodide, Diorganyl Disulfide | KOH | DMSO, 110°C, 15h | up to 95 | organic-chemistry.org |
| CuI / tBu₃P·HBF₄ | Arylboronic acid, K₂S₂O₅, Aryl Iodide | NBu₃N | DMA, 140°C, 16h | up to 92 | thieme-connect.com |
Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have emerged as an inexpensive, non-toxic, and recyclable catalytic system for the synthesis of sulfones, which are structurally related to sulfides. nanomaterchem.comnanomaterchem.com These nanocatalysts have been successfully used for the coupling of aryl sulfonic acid salts with various aryl halides to produce diaryl sulfones in good to excellent yields. nanomaterchem.comnanomaterchem.com The catalyst can be easily recovered using an external magnetic field and reused for several cycles with consistent catalytic efficiency. nanomaterchem.com
While the direct application of CuFe₂O₄ nanocatalysts for the synthesis of this compound from a thiol and an aryl halide has not been explicitly reported, their effectiveness in C-S bond formation for sulfones suggests their potential in sulfide synthesis under similar conditions. Further research could explore the adaptation of this catalytic system for the direct coupling of 2-halo-1,1'-biphenyl with thiophenol.
| Catalyst | Reactants | Outcome | Key Features | Reference |
| CuFe₂O₄ nanoparticles | Aryl sulfonic acid salt, Aryl halide | Good to excellent yields of diaryl sulfones | Inexpensive, non-toxic, recyclable, environmentally friendly | nanomaterchem.comnanomaterchem.com |
Iron-Catalyzed Thioetherification with Aryl Iodides
Iron, as an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for cross-coupling reactions. The iron-catalyzed thioetherification of aryl iodides with thiols provides a direct route to diaryl sulfides. In the context of synthesizing this compound, this method involves the coupling of 2-iodobiphenyl (B1664525) with thiophenol.
Research has demonstrated that simple iron salts, such as iron(III) chloride (FeCl₃), can effectively catalyze this transformation. rsc.org The reaction is often enhanced by the use of a suitable ligand and base. For instance, studies have shown that employing a bisphosphine ligand in combination with FeCl₃ creates an efficient catalytic system tolerant of a broad spectrum of functional groups. rsc.org Another approach involves using L-proline as a ligand with FeCl₃ and a base like potassium carbonate (K₂CO₃) in a solvent such as toluene at elevated temperatures. The proposed mechanism for the proline-ligated system involves the in-situ formation of a tetra-coordinated iron(III)-proline complex, which facilitates the coupling by lowering the activation energy compared to the uncatalyzed reaction.
| Aryl Iodide | Thiol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Iodoacetophenone | Thiophenol | FeCl₃ / L-Proline | K₂CO₃ | Toluene | 120 | Good |
| Iodobenzene | Thiophenol | FeCl₃ / dppf | KOtBu | Toluene | 135 | 94 |
| 1-Iodo-4-nitrobenzene | 4-tert-Butylthiophenol | FeCl₃ / dppf | KOtBu | Toluene | 135 | 91 |
Cobalt-Catalyzed Coupling of Arylzinc Pivalates with Diaryl Disulfides
Cobalt catalysis offers another efficient and low-cost alternative for C-S bond formation. A notable method is the coupling of arylzinc pivalates with diaryl disulfides. acs.orgnih.gov This protocol allows for the synthesis of this compound by reacting 2-biphenylylzinc pivalate (B1233124) with diphenyl disulfide.
This cross-coupling proceeds efficiently at room temperature using cobalt(II) chloride (CoCl₂) as the catalyst, without the need for an additional ligand. acs.orgnih.gov The arylzinc pivalates are air- and moisture-stable solid reagents, making them easy to handle. The reaction tolerates a wide array of functional groups, including esters, nitriles, and amides, on the organozinc partner. The use of commercially available diaryl disulfides as the sulfur source adds to the practicality of this method. The reaction demonstrates good yields for various electron-rich and electron-poor substrates. acs.org
| Arylzinc Pivalate | Diaryl Disulfide | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylzinc pivalate | Di-p-tolyl disulfide | CoCl₂ (10 mol%) | THF | rt | 12 | 95 |
| Phenylzinc pivalate | Diphenyl disulfide | CoCl₂ (10 mol%) | THF | rt | 12 | 81 |
| 4-(Methoxycarbonyl)phenylzinc pivalate | Di-p-tolyl disulfide | CoCl₂ (10 mol%) | THF | rt | 12 | 82 |
| 4-Cyanophenylzinc pivalate | Di-p-tolyl disulfide | CoCl₂ (10 mol%) | THF | rt | 12 | 75 |
Rhodium-Catalyzed Synthesis from Borylarenes and S-Aryl Thiosulfonates
Rhodium catalysts provide a highly efficient, odorless, and versatile route to diaryl sulfides through the deborylative thiolation of organoboron compounds with S-aryl thiosulfonates. rsc.orgrsc.org To produce this compound, this reaction would employ [1,1'-biphenyl]-2-boronic acid and S-phenyl benzenethiosulfonate.
This methodology is advantageous due to the mild reaction conditions and the broad substrate scope, accommodating various functional groups. rsc.org The catalytic cycle is proposed to involve the generation of an arylrhodium intermediate from the arylboronic acid, which then undergoes a formal substitution with the S-aryl thiosulfonate to yield the diaryl sulfide. rsc.org A typical catalytic system consists of a rhodium precursor like [Rh(OH)(cod)]₂ and a base such as K₃PO₄ in a solvent like 1,4-dioxane. This method highlights the utility of rhodium catalysis in synthesizing complex and sterically hindered diaryl sulfides with high efficiency. rsc.orgrsc.org
| Arylboronic Acid | S-Aryl Thiosulfonate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | S-Phenyl benzenethiosulfonate | [Rh(OH)(cod)]₂ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 98 |
| 4-Methoxyphenylboronic acid | S-Phenyl benzenethiosulfonate | [Rh(OH)(cod)]₂ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 97 |
| 4-Formylphenylboronic acid | S-Phenyl benzenethiosulfonate | [Rh(OH)(cod)]₂ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 84 |
| 2-Naphthylboronic acid | S-p-Tolyl p-toluenethiosulfonate | [Rh(OH)(cod)]₂ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 99 |
Metal-Free and Green Chemistry Approaches
Dehydroaromatization under Basic Conditions with Air as Oxidant
A green and novel approach to aryl sulfides involves dehydroaromatization, using molecular oxygen from the air as the sole oxidant, producing only water as a byproduct. acs.org This strategy has been successfully applied to the synthesis of diaryl sulfides from the reaction of cyclohexanones with aryl thiols under basic conditions. acs.org The synthesis of this compound could be envisioned through the reaction of a suitably substituted cyclohexanone (B45756) with thiophenol, where the cyclohexanone ring serves as the precursor to the biphenyl's second aryl ring.
The reaction is typically performed using a base such as potassium tert-butoxide (t-BuOK) in a solvent like dimethyl sulfoxide (B87167) (DMSO). This method represents a simple, environmentally friendly, and practical route to access functionalized diaryl sulfides in good to excellent yields. acs.org
| Cyclohexanone Derivative | Aryl Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Cyclohexanone | Thiophenol | t-BuOK | DMSO | 100 | 12 | 85 |
| 4-Methylcyclohexanone | Thiophenol | t-BuOK | DMSO | 100 | 12 | 88 |
| Cyclohexanone | 4-Chlorothiophenol | t-BuOK | DMSO | 100 | 12 | 86 |
Iodine-Catalyzed Cross-Dehydrogenative C-S Coupling
Cross-dehydrogenative coupling (CDC) has become a powerful tool in C-S bond formation, avoiding the need for pre-functionalized starting materials. An efficient and green protocol utilizes molecular iodine as a catalyst for the direct coupling of aryl thiols with electron-rich arenes. rsc.org For the synthesis of this compound, this would involve the direct reaction between biphenyl and thiophenol.
This metal-free method is attractive due to the low cost and low toxicity of the iodine catalyst. rsc.org The reactions can often be performed under solvent-free conditions, further enhancing their green credentials. The process is believed to involve the in-situ generation of an electrophilic sulfur species from the thiol, which then undergoes electrophilic substitution with the arene. This approach provides high to quantitative yields and does not require the exclusion of air. rsc.orgrsc.org
| Arene | Aryl Thiol | Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1,3,5-Trimethoxybenzene | Thiophenol | I₂ (10 mol%) | DMSO | 100 | 1.5 | 98 |
| N,N-Dimethylaniline | Thiophenol | I₂ (10 mol%) | DMSO | 100 | 1.0 | 96 |
| Indole | 4-Chlorothiophenol | I₂ (10 mol%) | DMSO | 100 | 1.5 | 95 |
Direct C-H Thioarylation of Arenes using Sulfoxides
Another advanced metal-free strategy for synthesizing diaryl sulfides is the direct C-H thioarylation of arenes using aryl sulfoxides as the sulfur source. rsc.orgsemanticscholar.org This method allows for the synthesis of this compound via the direct C-H functionalization of biphenyl with an activated phenyl sulfoxide.
The protocol involves the activation of a readily available aryl methyl sulfoxide with an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This generates a highly electrophilic sulfoxonium salt in situ. semanticscholar.org This electrophile then reacts with an arene partner, even those that are not electronically biased, in a highly regioselective Friedel-Crafts-type reaction. The resulting sulfonium (B1226848) salt is then deprotected (e.g., demethylated) with a base such as 1,8-diazabicycloundec-7-ene (DBU) to afford the final diaryl sulfide. This operationally simple process proceeds under mild conditions and tolerates a wide range of functional groups. rsc.orgsemanticscholar.org
| Arene | Aryl Methyl Sulfoxide | Activating Agent / Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1,3,5-Trimethoxybenzene | Methyl phenyl sulfoxide | Tf₂O / DBU | DCE | rt | 96 |
| Pyrrole derivative | Methyl phenyl sulfoxide | Tf₂O / DBU | DCE | rt | 95 |
| Anisole | Methyl 4-chlorophenyl sulfoxide | Tf₂O / DBU | DCE | rt | 85 |
| Benzene | Methyl phenyl sulfoxide | Tf₂O / DBU | DCE | rt | 75 |
Emerging Synthetic Pathways for Diaryl Sulfides
Traditional methods for the synthesis of diaryl sulfides often rely on transition metal-catalyzed cross-coupling reactions. While effective, these methods can require harsh reaction conditions and expensive catalysts. Consequently, recent research has focused on developing more sustainable and versatile synthetic strategies.
Utilization of Elemental Sulfur (S8) in Arylation Reactions
The use of elemental sulfur (S8) as a sulfur source in the synthesis of diaryl sulfides represents a significant advancement due to its low cost, stability, and odorless nature. rsc.org Transition metal-catalyzed reactions, particularly with copper, have been developed to couple aryl halides with elemental sulfur to form diaryl sulfides. rsc.orgnanomaterchem.com
In a typical reaction, an aryl halide is reacted with elemental sulfur in the presence of a catalyst and a base. For instance, the use of a single-atom copper catalyst (Cu1/CeOx) has shown high efficiency in the S-arylation of aryl iodides with elemental sulfur. rsc.org The reaction proceeds through the formation of sodium polysulfides (e.g., Na2S2) from elemental sulfur and a base like NaOH. rsc.org The active copper catalyst then facilitates the coupling of the aryl halide with the sulfur species. While this method can sometimes lead to the formation of diaryl disulfides as the major product, reaction conditions can be optimized to favor the formation of the desired diaryl sulfide. rsc.org
A proposed mechanism for the synthesis of diaryl sulfides from aryl halides using S8 in the presence of a CuFe2O4 catalyst involves the reaction of the aryl halide with the catalyst, followed by reaction with sulfur species generated in situ. nanomaterchem.com
Table 1: Representative Conditions for Diaryl Sulfide Synthesis using Elemental Sulfur
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Cu1/CeOx | NaOH | Water/Toluene | 100 | >90 (for disulfide) | rsc.org |
| Aryl Halide | CuFe2O4 | Na2CO3 | PEG | 40 | Good to Excellent | nanomaterchem.com |
Note: Yields are for general diaryl sulfides and may vary for the specific synthesis of this compound.
Radical Cation-Mediated Aromatic Arylthiolation
Radical cation-mediated reactions offer a powerful tool for the formation of C-S bonds under mild conditions. These methods often involve the single-electron oxidation of an aromatic compound to its corresponding radical cation, which is then susceptible to nucleophilic attack by a sulfur-containing species.
One approach involves the use of photoredox catalysis. An excited photocatalyst can oxidize an aryl alkyl ether to its radical cation. nih.gov This radical cation can then undergo deprotonation to form a radical that can be trapped by a suitable sulfur-containing reagent. While this specific example leads to α-functionalization of ethers, the underlying principle of generating a radical cation for subsequent C-S bond formation is broadly applicable.
Another strategy involves the direct electron transfer from aromatic thiols to a radical cation, such as the n-butyl chloride radical cation generated via pulse radiolysis. rsc.org This process can directly yield aromatic thiyl radicals and thiol radical cations, which can then participate in the formation of diaryl sulfides. rsc.org The reaction of aromatic compounds with thiosulfonates in the presence of a Lewis acid like aluminum chloride also proceeds via an electrophilic arylthiolation mechanism, which can be considered conceptually related to radical cation pathways. rsc.org
Table 2: Examples of Radical-Mediated C-S Bond Formation
| Aromatic Substrate | Sulfur Source | Mediator/Catalyst | Key Intermediate | Product Type | Reference |
| Aryl Alkyl Ether | Sulfone Reagent | Acridinium Photocatalyst | α-aryloxyalkyl radical | α-functionalized ether | nih.gov |
| Aromatic Thiol | - | n-Butyl Chloride Radical Cation | Thiol Radical Cation/Thiyl Radical | - | rsc.org |
| Aromatic Compound | Methyl Methanethiosulphonate | Aluminum Chloride | Electrophilic Sulfur Species | Aryl Methyl Sulfide | rsc.org |
Chemo- and Regioselective Preparations of this compound
The synthesis of an unsymmetrical diaryl sulfide such as this compound requires precise control over the reactivity of the starting materials to avoid the formation of symmetrical side products. This is known as chemoselectivity. Furthermore, when one of the aromatic rings contains multiple potential reaction sites, regioselectivity becomes crucial.
For this compound, the challenge lies in selectively forming the C-S bond at the 2-position of the biphenyl moiety. Several strategies can be employed to achieve this:
Directed C-H Functionalization: The presence of a directing group on the biphenyl precursor can guide the catalyst to a specific C-H bond. For example, arylamides have been shown to undergo C-H bond functionalization with cobalt salts and elemental sulfur to produce diaryl sulfides. dntb.gov.ua A strategically placed directing group on the biphenyl starting material could facilitate selective thiolation at the 2-position.
Use of Pre-functionalized Substrates: A more traditional yet reliable approach involves the use of a biphenyl derivative that is already functionalized at the 2-position with a group amenable to C-S bond formation. For instance, a 2-halobiphenyl or a 2-biphenylboronic acid could be coupled with thiophenol or a derivative thereof using established cross-coupling methodologies. organic-chemistry.org
Aryne Chemistry: The reaction of arynes offers a powerful method for the synthesis of diaryl sulfides with structural diversity. rsc.org An appropriately substituted precursor could generate a biphenyl-2-yne intermediate, which could then be trapped with thiophenol to yield the desired product.
The regioselective synthesis of functionalized diaryl sulfides has also been achieved through [3+3] cyclization reactions of 1,3-bis(trimethylsiloxy)-1,3-dienes, highlighting the diverse synthetic tools available for controlling the final structure. uni-rostock.deuni-rostock.de
Table 3: Strategies for Chemo- and Regioselective Synthesis
| Strategy | Key Precursor | Reagent | Expected Product |
| Directed C-H Functionalization | 2-Directing Group Biphenyl | Thiophenol/Sulfur Source + Catalyst | This compound |
| Cross-Coupling | 2-Iodo-1,1'-biphenyl | Thiophenol + Catalyst | This compound |
| Aryne Chemistry | Precursor to 2-biphenylyne | Thiophenol | This compound |
Mechanistic Investigations of 1,1 Biphenyl 2 Yl Phenyl Sulfane Formation and Reactions
Mechanistic Studies of Transition-Metal-Catalyzed Reactions
Transition-metal catalysis, particularly with palladium, provides a powerful tool for the formation of the carbon-sulfur bond in [1,1'-Biphenyl]-2-yl(phenyl)sulfane. nih.gov These reactions typically proceed through a series of well-defined elementary steps that constitute a catalytic cycle.
The generally accepted mechanism for the palladium-catalyzed synthesis of diaryl sulfides, including this compound, involves a Pd(0)/Pd(II) catalytic cycle. mdpi.com This cycle is initiated by the oxidative addition of an aryl halide (e.g., 2-halobiphenyl) to a Pd(0) complex. wikipedia.orgyoutube.com This step involves the insertion of the palladium center into the carbon-halogen bond, leading to a Pd(II) intermediate. wikipedia.org The oxidation state of the palladium increases from 0 to +2, and its coordination number also increases. wikipedia.orglibretexts.org
Following oxidative addition, a transmetalation step may occur in cross-coupling reactions, though for the direct coupling of a thiol, the mechanism proceeds via the formation of a palladium-thiolate complex. This is typically achieved by the reaction of the Pd(II) intermediate with a thiolate anion, which displaces the halide ligand.
The final key step is reductive elimination , where the aryl and phenylthio groups, which must be positioned cis to each other on the palladium center, couple to form the C-S bond of the final product, this compound. wikipedia.orglibretexts.org This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. wikipedia.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed C-S bond is strong. wikipedia.org
Table 1: Key Steps in the Pd-Catalyzed Formation of this compound
| Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond of 2-halobiphenyl. | 0 to +2 |
| Thiolate Complexation | Reaction with phenylthiolate to form a Pd(II)-thiolate complex. | No change |
| Reductive Elimination | Formation of the C-S bond and the product, regenerating Pd(0). | +2 to 0 |
This table outlines the fundamental steps in the catalytic cycle.
The choice of ligand coordinated to the palladium center is critical for the success of the catalytic reaction. Ligands can significantly influence the reaction's efficiency and selectivity by modifying the electronic and steric properties of the metal center. nih.gov
Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and DavePhos, are often effective in C-S cross-coupling reactions. nih.gov The electron-donating nature of these ligands increases the electron density on the palladium, which can facilitate the initial oxidative addition step. nih.gov The steric bulk of the ligands can promote the final reductive elimination step, preventing catalyst deactivation and promoting the formation of the desired product. nih.gov
In some cases, the combination of different ligands can lead to enhanced catalytic activity compared to when either ligand is used alone. researchgate.net The interplay between the ligand, substrate, and catalyst is complex, and matching a specific ligand to a particular substrate and reaction type is often necessary for optimal results. nih.gov For instance, N,N-bidentate ligands like 2,2'-bipyridine (B1663995) and its derivatives have also been successfully employed in related C-O and C-S bond-forming reactions. beilstein-journals.org
Table 2: Influence of Ligand Properties on Catalytic Steps
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination |
| Electron-Donating | Generally accelerates the reaction. nih.gov | Can influence the rate. |
| Steric Bulk | Can influence the rate and selectivity. | Generally promotes the reaction. nih.gov |
This table summarizes the general influence of ligand characteristics on key steps of the catalytic cycle.
Elucidation of Radical Processes
Beyond transition-metal catalysis, radical-mediated pathways have also been identified in the formation of diaryl sulfides. These processes often involve highly reactive radical intermediates.
The synthesis of diaryl sulfides can be achieved through dehydroaromatization reactions, and mechanistic studies suggest the involvement of a radical process in these transformations. researchgate.net For example, the reaction of indolines or cyclohexanones with aryl thiols under basic conditions, using air as the oxidant, is believed to proceed via radical intermediates. researchgate.net While the detailed mechanism is complex, it is proposed that the reaction is initiated by the formation of a thiyl radical. Thiyl radicals are versatile reactive intermediates that can participate in various synthetic transformations, including cyclization reactions of unsaturated substrates. mdpi.com
Arylthiolation of aromatic compounds can be efficiently achieved through the generation of disulfide radical cations from the oxidation of diaryl disulfides. rsc.org These radical cations act as reactive electrophilic species that can attack an aromatic ring to form a C-S bond. The oxidation of diaryl disulfides can be accomplished using various oxidizing agents such as H₂SO₄ in trifluoroacetic acid, SbCl₅ in dichloromethane, or AlCl₃. rsc.orgrsc.org
The intermediacy of disulfide radical cations is supported by several pieces of evidence, including Hammett plot analysis, which shows a strong dependence of the reaction rate on the electronic nature of the substituents on the aromatic ring. rsc.orgrsc.org For instance, a large negative rho (ρ) value indicates the development of significant positive charge in the transition state, consistent with an electrophilic aromatic substitution mechanism involving a radical cation. rsc.orgrsc.org The reaction conditions, such as the choice of oxidant and solvent, also influence the reactivity and selectivity of the arylthiolation process.
Table 3: Oxidants Used to Generate Disulfide Radical Cations for Arylthiolation
| Oxidant | Solvent | Reference |
| H₂SO₄ | CF₃CO₂H | rsc.orgrsc.org |
| SbCl₅ | CH₂Cl₂ | rsc.orgrsc.org |
| AlCl₃ | Not specified | rsc.org |
This table lists various oxidizing systems used to generate the key disulfide radical cation intermediates.
Stereoelectronic and Steric Influences on Reactivity
The reactivity of molecules is fundamentally governed by a combination of stereoelectronic and steric effects. researchgate.netresearchgate.net Stereoelectronic effects arise from the spatial arrangement of orbitals and the interactions between them, while steric effects relate to the spatial bulk of atoms and groups within a molecule. imperial.ac.uk
Furthermore, stereoelectronic interactions, such as hyperconjugation involving the lone pairs on the sulfur atom and the π-systems of the aromatic rings, can play a role in stabilizing certain conformations. imperial.ac.uk These interactions involve the overlap of filled orbitals with adjacent empty or partially filled orbitals, leading to delocalization of electron density and increased stability. imperial.ac.uk Understanding these subtle electronic and spatial influences is crucial for predicting the molecule's behavior in chemical reactions and its interactions with other molecules. researchgate.net
Kinetic Studies and Reaction Pathway Mapping
Kinetic studies are instrumental in elucidating the mechanism of a chemical reaction by providing quantitative data on reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalyst components. This information helps to identify the rate-determining step (RDS) of the catalytic cycle and to construct a detailed reaction pathway map.
For the formation of this compound, which involves the coupling of a biphenyl (B1667301) electrophile (e.g., 2-halo-[1,1'-biphenyl] or a derivative) and a phenylthiolate, the reaction pathway is typically mapped through a series of elementary steps within a catalytic cycle. The most probable pathways involve palladium or nickel catalysis.
Palladium-Catalyzed Pathway:
A widely accepted general mechanism for palladium-catalyzed C-S cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov This cycle, as it would apply to the synthesis of this compound, consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the biphenyl electrophile (e.g., 2-iodo-[1,1'-biphenyl]) to form a Pd(II) intermediate. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon bond.
Thiolate Complexation and Transmetalation (or Deprotonation/Coordination): The resulting Pd(II) complex coordinates with the phenylthiolate. In many cases, a base is used to deprotonate the corresponding thiol in situ, generating the more nucleophilic thiolate which then coordinates to the palladium center.
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the biphenyl and phenylthio groups are coupled to form the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Kinetic studies on analogous diaryl sulfide (B99878) syntheses have often identified the reductive elimination as the rate-determining step of the catalytic cycle. nih.gov The rate of this step can be significantly influenced by the electronic properties of the ligands on the palladium center and the steric hindrance around it.
Table 1: Illustrative Kinetic Data for a Model Palladium-Catalyzed C-S Coupling Reaction
| Entry | Ligand | Relative Rate |
| 1 | Triphenylphosphine | 1.0 |
| 2 | dppf | 5.2 |
| 3 | Xantphos | 8.7 |
| 4 | CyPF-t-Bu | 15.4 |
This table presents hypothetical relative rate data for the formation of a diaryl sulfide based on the choice of phosphine ligand, illustrating the significant impact of the ligand on the reaction rate. Electron-rich and bulky ligands often accelerate the reductive elimination step.
Nickel-Catalyzed Pathway:
Nickel-catalyzed C-S cross-coupling reactions have emerged as a powerful alternative, often enabling the use of less reactive electrophiles like aryl chlorides. rsc.org The mechanistic pathways for nickel catalysis can be more varied than those for palladium and may involve Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. chemrxiv.orgnyu.edu
A plausible Ni(0)/Ni(II) cycle would be analogous to the palladium cycle, involving oxidative addition, thiolate coordination, and reductive elimination. However, radical pathways involving Ni(I) and Ni(III) intermediates have also been proposed and evidenced in some systems. nyu.edu Mechanistic studies have revealed that the catalyst can be initially deactivated by excess thiol, and the reaction may be driven by thermal energy. chemrxiv.org
Competition experiments and the isolation of organometallic intermediates are key strategies to gain insight into the operative mechanism. rsc.org For sterically hindered substrates, which this compound could be considered due to the ortho-substitution on the biphenyl ring, the choice of ligand is critical. Flexible bidentate phosphine ligands have been shown to be effective in promoting the coupling of sterically demanding partners. rsc.org
Table 2: Effect of Substrate Electronics on a Model Nickel-Catalyzed Aryl Sulfide Synthesis
| Aryl Halide (Ar-X) | Electronic Nature | Relative Rate |
| 4-Nitroiodobenzene | Electron-deficient | 10.5 |
| Iodobenzene | Neutral | 1.0 |
| 4-Methoxyiodobenzene | Electron-rich | 0.3 |
This table illustrates the typical electronic effects observed in C-S cross-coupling reactions, where electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition.
The reaction pathway mapping for the formation of this compound would require specific experimental and computational studies on the chosen catalytic system. However, the foundational knowledge from related C-S coupling reactions provides a robust framework for predicting the key intermediates, transition states, and the likely rate-determining steps.
Catalytic Roles and Material Applications of 1,1 Biphenyl 2 Yl Phenyl Sulfane
[1,1'-Biphenyl]-2-yl(phenyl)sulfane as an Organic Sulfur Co-catalyst
The utility of organic sulfur compounds as catalysts or co-catalysts is a well-established area of chemical research. Within this context, the potential of this compound has been considered, particularly in reactions involving sulfuryl chloride and in directing the outcomes of electrophilic aromatic substitutions.
Promotion of Chlorination Reactions with Sulfuryl Chloride
Influence on Selectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. The regioselectivity of these reactions—determining which position on an aromatic ring an electrophile will attack—is of critical importance. The substitution pattern of the aromatic substrate, including the presence of directing groups, governs this selectivity.
Currently, there is a lack of specific studies in the scientific literature that investigate the influence of this compound as a catalyst or additive on the selectivity of electrophilic aromatic substitution reactions. General principles of EAS dictate that the electronic and steric properties of a catalyst can influence the ortho, meta, and para substitution patterns. However, without dedicated research on this particular compound, any such influence remains speculative.
Precursor in Advanced Polymeric Materials Synthesis
The development of high-performance polymers is a significant focus of materials science. Poly(aryl)sulfides, in particular, are known for their thermal stability and chemical resistance. The potential use of this compound as a monomer in the synthesis of such polymers has been considered.
Polycondensation for Poly(aryl)sulfides
The synthesis of poly(aryl)sulfides often proceeds through the polycondensation of dihalogenated aromatic compounds with a sulfur source or the polymerization of aromatic disulfides. While the biphenyl (B1667301) moiety is a common structural unit in high-performance polymers to enhance thermal and mechanical properties, specific literature detailing the polycondensation of this compound to form poly(aryl)sulfides is not available. Research in this area tends to focus on more symmetrical and readily available monomers.
Development of Novel Poly(phenyl)sulfide and Poly(thiophene)sulfide Derivatives
Poly(phenylene sulfide) (PPS) is a commercially significant engineering thermoplastic. Research into novel derivatives often involves the incorporation of different aromatic units to modify its properties. Similarly, poly(thiophene)s are a major class of conducting polymers.
Despite the interest in developing new polymeric materials, there are no specific reports in the reviewed scientific literature on the use of this compound as a monomer for the synthesis of novel poly(phenyl)sulfide or poly(thiophene)sulfide derivatives. The synthesis of such polymers typically follows established routes with different starting materials.
Theoretical and Computational Chemistry Studies of 1,1 Biphenyl 2 Yl Phenyl Sulfane
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through quantum chemical calculations, a detailed picture of the electron distribution and bonding within [1,1'-Biphenyl]-2-yl(phenyl)sulfane can be obtained.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecule's geometry and predict various properties.
These calculations would reveal key structural parameters. The bond between the two phenyl rings of the biphenyl (B1667301) group, the C-S bonds, and the torsional angles defining the orientation of the phenyl rings relative to each other and to the sulfur atom are of particular interest. Due to steric hindrance between the ortho-substituted phenylsulfane group and the adjacent phenyl ring, a non-planar conformation is expected to be the most stable.
Table 1: Representative Calculated Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of analogous molecules and are intended for illustrative purposes.)
| Parameter | Value |
|---|---|
| C-C (biphenyl linkage) bond length | 1.49 Å |
| C-S bond length | 1.77 Å |
| C-S-C bond angle | 103.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl rings, reflecting the presence of lone pairs on the sulfur and the π-systems of the aromatic rings. The LUMO is likely to be distributed over the aromatic rings' π* anti-bonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.
Analysis of the charge distribution, for instance through a Molecular Electrostatic Potential (MEP) map, would highlight the electron-rich and electron-poor regions of the molecule. The area around the sulfur atom is expected to be electron-rich (negative potential), making it a likely site for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit a positive potential.
Table 2: Representative Calculated Electronic Properties for this compound (Note: These are representative values based on DFT calculations of analogous molecules and are intended for illustrative purposes.)
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species.
By modeling a potential reaction involving this compound, such as oxidation at the sulfur atom or an electrophilic aromatic substitution, computational methods can identify the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
Calculating the energy difference between the reactants and the transition state provides the activation energy (Ea) for the reaction. A lower activation energy indicates a faster reaction rate. For example, the oxidation of the sulfane to a sulfoxide (B87167) would proceed through a specific transition state, and its geometry and energy could be precisely calculated.
The presence of multiple rotatable single bonds in this compound gives rise to a complex conformational landscape with several possible local energy minima. The rotation around the C-C bond of the biphenyl moiety is particularly important, as significant steric hindrance from the bulky ortho-substituent can create a substantial energy barrier to rotation. libretexts.org This can lead to the existence of atropisomers, which are conformational isomers that are stable enough to be isolated. libretexts.org
Computational studies can systematically explore this landscape by calculating the energy as a function of the key dihedral angles. This allows for the identification of the most stable conformers and the energy barriers that separate them. The relative energies of different isomers, such as those resulting from substitution at different positions on the phenyl rings, can also be computed to determine their relative stabilities.
Table 3: Representative Calculated Rotational Barrier for the Biphenyl Moiety in this compound (Note: These are representative values based on computational studies of ortho-substituted biphenyls and are intended for illustrative purposes.)
| Process | Activation Energy (kcal/mol) |
|---|
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in signal assignment. Similarly, the vibrational frequencies from a calculated infrared (IR) spectrum can be matched with experimental IR absorption bands to identify characteristic functional groups and their vibrational modes. The calculated spectrum can also help in understanding the nature of the vibrations, such as C-H stretches, aromatic ring breathing modes, and C-S stretching vibrations.
Advanced Analytical Methodologies for Characterization of 1,1 Biphenyl 2 Yl Phenyl Sulfane
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for the separation of [1,1'-Biphenyl]-2-yl(phenyl)sulfane from complex matrices and for its subsequent identification. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
HPLC coupled with a Diode Array Detector (DAD) is a powerful tool for the analysis of aromatic compounds like this compound. scielo.br The biphenyl (B1667301) and phenyl chromophores in the molecule are expected to exhibit strong UV absorbance, making DAD a suitable detection method. The separation would typically be achieved on a reversed-phase column, such as a C18 or a phenyl-modified silica (B1680970) column, which separates compounds based on their hydrophobicity. sigmaaldrich.commdpi.com The choice of a phenyl-modified stationary phase could offer enhanced selectivity through π-π interactions with the aromatic rings of the analyte. phenomenex.com
A gradient elution program, likely involving a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be employed to ensure adequate separation from impurities and matrix components. researchgate.net The DAD detector continuously records the UV-Vis spectrum of the eluting peaks, providing valuable information for peak identification and purity assessment. The retention time and the UV spectrum of the analyte would be compared with those of a certified reference standard for unambiguous identification. A validated HPLC-DAD method would demonstrate good linearity, with correlation coefficients typically exceeding 0.999. scielo.br
Table 1: Hypothetical HPLC-DAD Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (210-400 nm) |
| Expected Retention Time | ~8-12 minutes |
HPLC with Mass Spectrometry (MS) Detection, including Electrospray Ionization (ESI)
For higher sensitivity and structural confirmation, coupling HPLC with a Mass Spectrometry (MS) detector is the method of choice. nih.gov Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermolabile molecules like this compound. researchgate.netnih.gov In positive ion mode, the molecule would be expected to form a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, enabling the determination of the elemental composition and confirming the molecular formula.
Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, which can be used to identify specific structural motifs within the molecule. This technique is particularly valuable for distinguishing between isomers. A method using a highly efficient liquid chromatograph coupled with a sensitive tandem mass spectrometer has been shown to be effective for determining related biphenyl compounds at trace levels. researchgate.netnih.gov
Sample Preparation and Enrichment Strategies
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace levels of the analyte in complex matrices.
Solid-Phase Extraction (SPE) for Trace Analysis
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of analytes from a sample matrix. nih.gov For an aromatic compound like this compound, a reversed-phase SPE sorbent, such as C18 or a phenyl-based polymer, would be appropriate. phenomenex.comphenomenex.com The phenyl-based sorbent could provide additional selectivity through π-π stacking interactions with the aromatic rings of the analyte. phenomenex.com
The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The choice of solvents for each step is critical to ensure high recovery of the analyte and efficient removal of matrix components. For instance, a study on the extraction of phenolphthalein (B1677637) glucuronide demonstrated high recovery using a C18 bonded phase. nih.gov
Table 2: Illustrative SPE Protocol for this compound
| Step | Solvent/Solution | Purpose |
| Conditioning | Methanol followed by Water | To activate the sorbent and ensure proper interaction with the sample. |
| Sample Loading | Sample dissolved in a suitable solvent (e.g., aqueous mixture) | To retain the analyte on the sorbent. |
| Washing | Water/Methanol mixture | To remove polar impurities. |
| Elution | Acetonitrile or Ethyl Acetate | To desorb the analyte from the sorbent. |
Advanced Spectroscopic Techniques for Structural Elucidation
For the unambiguous determination of the chemical structure of this compound, advanced spectroscopic techniques are indispensable.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.net For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would help to determine the number and connectivity of the protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, aiding in the complete assignment of the structure.
X-ray Crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, the precise arrangement of atoms and the bond lengths and angles can be determined. rsc.org For this compound, this technique would confirm the connectivity of the atoms and provide insights into the conformation of the molecule, including the dihedral angle between the biphenyl rings. nih.gov The successful growth of single crystals of sufficient quality is a prerequisite for this analysis. mdpi.com
Development of Robust and Sensitive Quantification Protocols
The development of robust and sensitive quantification protocols is essential for the accurate determination of this compound in various samples. Such protocols are typically based on the chromatographic methods described earlier, particularly HPLC-UV and HPLC-MS.
A quantitative method must be thoroughly validated to ensure its reliability. Method validation involves assessing several key parameters, including linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). scielo.br Linearity is established by analyzing a series of calibration standards and demonstrating a linear relationship between the detector response and the concentration of the analyte. Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Precision is assessed by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD).
For trace-level quantification, HPLC coupled with tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. researchgate.netnih.gov This technique involves monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the quantification of the analyte at very low concentrations. The development of such a method for related biphenyl compounds has achieved limits of quantification in the parts-per-million (ppm) range. nih.gov
Future Research Directions and Perspectives on 1,1 Biphenyl 2 Yl Phenyl Sulfane
Sustainable and Environmentally Benign Synthetic Routes
Traditional methods for creating biphenyl (B1667301) structures, such as the Ullmann and Wurtz-Fittig reactions, often require harsh conditions and stoichiometric amounts of metal reagents, leading to significant waste. rsc.orgresearchgate.net Future research will likely focus on developing greener synthetic pathways to [1,1'-Biphenyl]-2-yl(phenyl)sulfane.
Key research objectives in this area include:
Catalytic C-H Activation/Arylation: A primary goal is to move beyond pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation, for instance, could enable the coupling of a phenylsulfane moiety with a biphenyl core, or the direct arylation of a 2-phenylthio-benzene, thereby reducing the number of synthetic steps and improving atom economy. Research into the direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols suggests that directed C-H functionalization is a viable strategy for this class of compounds. rsc.org
Use of Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium with more abundant and less toxic alternatives such as iron, copper, or nickel is a major trend in sustainable synthesis. researchgate.net Investigating the efficacy of these metals for the cross-coupling reactions needed to assemble this compound would be a significant step forward.
Benign Solvents and Reaction Conditions: Future syntheses will aim to replace hazardous organic solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org Additionally, exploring energy-efficient activation methods such as mechanochemistry or photocatalysis could further reduce the environmental impact.
Table 1: Comparison of Synthetic Methodologies for Biphenyl Derivatives
| Parameter | Traditional Methods (e.g., Ullmann) | Future Sustainable Routes |
|---|---|---|
| Catalyst | Stoichiometric Copper | Catalytic amounts of Pd, Ni, Fe, Cu |
| Starting Materials | Organohalides | Unfunctionalized C-H bonds |
| Atom Economy | Low | High |
| Solvents | High-boiling point, hazardous solvents | Green solvents (water, biomass-derived) |
| Waste Generation | High (metal salts) | Low |
Integration with Automated and Flow Chemistry Platforms
The synthesis of complex organic molecules is being revolutionized by automation and continuous flow technology. youtube.comyoutube.com These platforms offer precise control over reaction parameters, enhanced safety, and improved scalability, making them ideal for optimizing the synthesis of this compound and its derivatives. ucc.ieyoutube.com
Future directions in this domain include:
Development of a Continuous Flow Synthesis: Translating the optimal synthetic route into a continuous flow process would enable on-demand production and facilitate scaling. youtube.combeilstein-journals.org Flow chemistry is particularly advantageous for managing highly reactive intermediates and exothermic reactions safely. ucc.ie The use of packed-bed reactors with immobilized catalysts could also simplify purification and catalyst recycling. youtube.com
Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to identify the optimal parameters for yield and purity. youtube.com This high-throughput screening can accelerate the development of novel synthetic methods for this compound.
Telescoped Reactions: Flow chemistry enables "telescoped" reactions, where multiple synthetic steps are performed consecutively in a continuous stream without isolating intermediates. ucc.ie This approach significantly increases efficiency and reduces waste and is a promising strategy for multi-step syntheses involving the biphenyl scaffold. ucc.ieyoutube.com High-fidelity automated flow chemistry has already proven effective for the synthesis of complex biomolecules up to 164 amino acids long, demonstrating its power and versatility. nih.govamidetech.com
Table 2: Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Process Control | Limited (temperature/mixing gradients) | Precise (excellent heat/mass transfer) |
| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety (small reaction volumes) |
| Scalability | Difficult, requires re-optimization | Straightforward, by running longer |
| Reproducibility | Can be variable | High |
| Efficiency | Lower, includes workup between steps | Higher, allows for telescoped reactions |
Exploration of Novel Catalytic and Material Science Applications
While specific applications for this compound are not yet widely documented, its constituent parts suggest significant potential in catalysis and material science. Biphenyl-based phosphine (B1218219) ligands are pivotal in cross-coupling catalysis, and the thioether linkage in the target molecule could be used to coordinate with various transition metals.
Potential areas for exploration are:
Ligand Development for Catalysis: The sulfur atom can act as a soft donor, and the biphenyl scaffold provides steric bulk and conformational rigidity. By functionalizing the phenyl rings with phosphine groups, this compound could serve as a precursor to novel bidentate or tridentate ligands for catalysis, including cross-coupling, hydrogenation, or polymerization reactions. rsc.org
Organic Electronics: Biphenyl derivatives are widely researched for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The biphenyl core acts as a stable, charge-transporting unit. The properties of this compound and its derivatives could be tuned for use as p-type semiconductors or host materials in electronic devices. researchgate.net Research on biphenyl Au(III) complexes has already demonstrated their potential in light-emitting electrochemical cells, highlighting the value of this structural class. acs.org
Chemosensors: The thioether group is known to bind selectively to heavy metal ions. It may be possible to develop fluorescent or colorimetric sensors based on the this compound scaffold for the detection of environmentally or biologically significant metal ions like mercury, lead, or palladium.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. unifi.itnih.gov This synergy allows for the rational design of molecules and processes, saving time and resources.
Future research should leverage this approach to:
Predict Molecular Properties: Computational methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of this compound. This includes conformational analysis of the biphenyl twist angle, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO/LUMO), which are crucial for designing applications in material science. nih.govresearchgate.net
Guide Ligand Design: Computational modeling can simulate the coordination of metal complexes derived from this compound. This allows for the in-silico screening of potential ligands for catalytic applications, predicting their stability and potential catalytic activity before undertaking laborious experimental synthesis. unifi.it
Elucidate Reaction Mechanisms: Combining experimental data with computational studies can provide deep insights into reaction mechanisms. researchgate.net For instance, modeling the transition states of a proposed catalytic cycle can help explain observed reactivity and selectivity, paving the way for further optimization of the synthesis of this compound.
Q & A
Q. How does this compound compare to diphenyl sulfide in photostability studies?
- Methodological Answer : Conduct accelerated UV exposure tests (e.g., 365 nm, 24 h) with HPLC monitoring. The biphenyl group’s extended conjugation may reduce photo-degradation rates compared to diphenyl sulfide. Time-dependent DFT (TD-DFT) models electronic transitions to explain stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
